Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Compounds with similar structures have been reported to exhibit antiviral, antifungal, and antibacterial properties . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of pathogen growth or replication.
Biochemical Pathways
Based on the reported biological activities of similar compounds , it can be inferred that this compound may interfere with several biochemical pathways, leading to a broad spectrum of effects.
Result of Action
Based on the reported biological activities of similar compounds , it can be inferred that this compound may exert its effects at the molecular and cellular levels, leading to the inhibition of pathogen growth or replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of cyclohexylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired thiadiazole compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclohexyl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S2/c16-10-6-8-12(9-7-10)21-15-13(17-18-22-15)14(19)20-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSRCCGRBPQDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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